molecular formula C11H15NO B2688098 [1-(Aminomethyl)-2-phenylcyclopropyl]methanol CAS No. 1340183-98-3

[1-(Aminomethyl)-2-phenylcyclopropyl]methanol

Cat. No. B2688098
CAS RN: 1340183-98-3
M. Wt: 177.247
InChI Key: VWEDBTNDEHYUBZ-UHFFFAOYSA-N
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Description

“[1-(Aminomethyl)-2-phenylcyclopropyl]methanol” is a chemical compound with a molecular weight of 177.25 . The IUPAC name for this compound is the same as its common name .


Molecular Structure Analysis

The InChI code for “[1-(Aminomethyl)-2-phenylcyclopropyl]methanol” is 1S/C11H15NO/c12-7-11(8-13)6-10(11)9-4-2-1-3-5-9/h1-5,10,13H,6-8,12H2 . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.


Physical And Chemical Properties Analysis

“[1-(Aminomethyl)-2-phenylcyclopropyl]methanol” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.

Safety and Hazards

The safety data sheet for “[1-(Aminomethyl)-2-phenylcyclopropyl]methanol” indicates that it is harmful if swallowed . It is recommended to wash skin thoroughly after handling and avoid eating, drinking, or smoking when using this product .

properties

IUPAC Name

[1-(aminomethyl)-2-phenylcyclopropyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c12-7-11(8-13)6-10(11)9-4-2-1-3-5-9/h1-5,10,13H,6-8,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWEDBTNDEHYUBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(CN)CO)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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